molecular formula C13H23NO4 B12999746 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid

Cat. No.: B12999746
M. Wt: 257.33 g/mol
InChI Key: LDDJDSTUHAGVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid is a synthetic organic compound with a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active azetidine moiety. This moiety can then participate in various biochemical reactions, potentially interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-3-methylbutanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the Boc protecting group allows for selective deprotection, making it a versatile intermediate in organic synthesis. Additionally, the azetidine ring imparts unique reactivity and stability to the compound, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid

InChI

InChI=1S/C13H23NO4/c1-8(2)10(11(15)16)9-6-14(7-9)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)

InChI Key

LDDJDSTUHAGVBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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